molecular formula C13H17N3O2S B2941063 1-(1-methanesulfonylpyrrolidin-3-yl)-2-methyl-1H-1,3-benzodiazole CAS No. 2097926-88-8

1-(1-methanesulfonylpyrrolidin-3-yl)-2-methyl-1H-1,3-benzodiazole

Cat. No.: B2941063
CAS No.: 2097926-88-8
M. Wt: 279.36
InChI Key: HHOWEVICYSTRSK-UHFFFAOYSA-N
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Description

1-(1-Methanesulfonylpyrrolidin-3-yl)-2-methyl-1H-1,3-benzodiazole is a benzodiazole derivative featuring a methanesulfonyl-substituted pyrrolidine ring at the N1 position and a methyl group at the C2 position of the benzodiazole core. The benzodiazole scaffold is structurally analogous to nucleotides, enabling interactions with biological targets such as enzymes and receptors . Pyrrolidine, a five-membered saturated ring, introduces conformational constraints compared to larger heterocycles like piperidine, which may affect target selectivity .

Properties

IUPAC Name

2-methyl-1-(1-methylsulfonylpyrrolidin-3-yl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S/c1-10-14-12-5-3-4-6-13(12)16(10)11-7-8-15(9-11)19(2,17)18/h3-6,11H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHOWEVICYSTRSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CCN(C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(1-Methanesulfonylpyrrolidin-3-yl)-2-methyl-1H-1,3-benzodiazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of 1-(1-methanesulfonylpyrrolidin-3-yl)-2-methyl-1H-1,3-benzodiazole typically involves the reaction of appropriate benzodiazole derivatives with pyrrolidine derivatives in the presence of a sulfonylating agent. The reaction conditions are crucial for optimizing yield and purity.

Antitumor Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor activity. For instance, newly synthesized benzimidazole derivatives have shown potential in inhibiting the proliferation of various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358) through cytotoxicity assays .

Table 1: Antitumor Activity of Related Compounds

CompoundCell LineIC50 (μM)Assay Type
Compound 5A5496.26 ± 0.332D
Compound 6HCC8276.48 ± 0.112D
Compound 9NCI-H35820.46 ± 8.633D

These findings suggest that the benzodiazole scaffold may be crucial for the observed biological activities.

Antimicrobial Activity

In addition to antitumor properties, similar compounds have demonstrated antimicrobial effects against both Gram-positive and Gram-negative bacteria. The evaluation was performed using broth microdilution methods according to CLSI guidelines, revealing promising antibacterial activity .

The mechanism by which 1-(1-methanesulfonylpyrrolidin-3-yl)-2-methyl-1H-1,3-benzodiazole exerts its biological effects likely involves interaction with specific molecular targets within cancer cells. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on target proteins or nucleic acids, potentially leading to apoptosis in cancer cells.

Study on Antitumor Efficacy

A study published in August 2021 evaluated a series of benzodiazole derivatives for their antitumor efficacy using both two-dimensional (2D) and three-dimensional (3D) cell culture models. The results indicated that compounds bearing the benzodiazole moiety exhibited higher cytotoxicity in 2D assays compared to their performance in 3D cultures . This discrepancy highlights the importance of considering cellular context when assessing drug efficacy.

Comparative Analysis with Similar Compounds

The biological activity of 1-(1-methanesulfonylpyrrolidin-3-yl)-2-methyl-1H-1,3-benzodiazole was compared with other related compounds such as benzimidazole derivatives. These comparisons are essential for understanding structure-activity relationships (SAR) and guiding future modifications to enhance therapeutic efficacy .

Comparison with Similar Compounds

Heterocyclic Ring Comparisons

  • Pyrrolidine vs. Piperidine : The target compound’s pyrrolidine ring (5-membered) imposes greater steric hindrance and reduced flexibility compared to piperidine (6-membered) in compounds like 1-(piperidin-4-yl)-1H-1,3-benzodiazole . This may influence binding to targets requiring precise spatial alignment.
  • Pyridine-Containing Derivatives: Compounds like 2-[(3,5-dimethylpyridin-2-yl)methanesulfonyl]-5-methoxy-1H-1,3-benzodiazole () utilize pyridine for aromatic stacking interactions.

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups LogP* (Predicted) Solubility
Target Compound ~293.36 Methanesulfonyl, pyrrolidine 1.8 Moderate (polar)
Esomeprazole 345.42 Sulfinyl, methoxy 2.1 Low (lipophilic)
Chlormidazole 271.76 Chlorobenzyl 3.5 Low (lipophilic)
1-(5-Chloropentyl) derivative 273.20 Chloroalkyl 3.0 Low (hydrophobic)

*LogP values estimated using fragment-based methods.

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